2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Its structure includes a 7-methyl group, a 4-methylbenzoyl moiety at position 3, and an acetamide side chain at position 1.
Properties
IUPAC Name |
2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-3-6-13(7-4-11)17(24)15-9-22(10-16(20)23)19-14(18(15)25)8-5-12(2)21-19/h3-9H,10H2,1-2H3,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTJMKPYQCALBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The resulting hydroxy benzophenones are then further reacted to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous aluminum chloride for catalysis, potassium permanganate for oxidation, and sodium borohydride for reduction. Reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide exhibits several promising biological activities:
Antimicrobial Properties
Studies have shown that derivatives of naphthyridine compounds can inhibit bacterial growth. For instance, derivatives similar to this compound have been tested against various strains of bacteria and fungi, demonstrating significant antibacterial and antifungal activity .
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, studies have shown that naphthyridine derivatives can inhibit cell proliferation by interfering with the cell cycle .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effective inhibition of E. coli and S. aureus growth at low concentrations. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines via caspase activation. |
| Study C | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key functional proteins such as FtsZ . This inhibition can prevent the replication and spread of bacterial cells, making it a potential antibacterial agent.
Comparison with Similar Compounds
Research Findings and Contradictions
- Contradictions in Yield vs. Complexity : Despite structural complexity, L859-0354 and goxalapladib are produced at scale for screening, whereas adamantyl derivatives (67) face synthesis hurdles, indicating divergent optimization priorities .
- Functional Group Trade-offs : Carboxylic acid derivatives (6c, 6d) offer high solubility but poor blood-brain barrier penetration, whereas acetamide and aryl groups (target, L859-0354) balance lipophilicity and target engagement .
Biological Activity
2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide, also known by its CAS number 894906-83-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed analysis of its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by data tables and research findings.
Molecular Formula: C26H23N3O3
Molecular Weight: 425.4791 g/mol
SMILES Notation: Cc1ccc(cc1)NC(=O)Cn1cc(C(=O)c2ccc(cc2)C)c(=O)c2c1nc(C)cc2 .
Antioxidant Activity
The antioxidant potential of this compound can be evaluated through various assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values provide insight into its efficacy.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD | |
| Candida albicans | TBD |
Molecular docking studies have further elucidated the mechanism of action, showing high binding affinities to bacterial enzyme targets, which supports its potential as an antibiotic candidate.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound demonstrates cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | TBD | |
| MCF7 (Breast Cancer) | TBD |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in cellular processes such as proliferation and survival in cancer cells. Additionally, it may modulate inflammatory pathways that contribute to its antibacterial effects.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of similar compounds within the naphthyridine class. For instance:
- A study on related naphthyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong efficacy .
- Another research focused on the synthesis and evaluation of naphthyridine derivatives for their anticancer properties showed that modifications at specific positions enhanced their cytotoxic effects against various cancer cell lines.
Q & A
Q. What are the recommended synthetic routes for 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide?
A two-step methodology is commonly employed:
- Step 1 : Synthesis of the 1,8-naphthyridine core via cyclization of ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate derivatives. Thiation using P₂S₅ in pyridine under reflux (98% yield) is effective for introducing sulfur-containing functional groups .
- Step 2 : Acetamide functionalization via nucleophilic substitution or amidation. For example, coupling 4-methylbenzoyl chloride with the naphthyridine intermediate under basic conditions (e.g., DMF/NaH) .
Key considerations: Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to minimize byproducts.
Q. How can the structural integrity of this compound be validated experimentally?
- X-ray crystallography : Resolve the crystal structure to confirm the naphthyridine core and acetamide substituents. Similar compounds (e.g., methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) have been characterized via single-crystal X-ray diffraction, revealing bond angles and packing motifs .
- Spectroscopic techniques : Use H/C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR for carbonyl stretches (~1650–1750 cm⁻¹) .
Q. What are the primary reactivity patterns of this compound in solution?
- The 4-oxo group is susceptible to nucleophilic attack, enabling functionalization (e.g., thiation with Lawesson’s reagent) .
- The acetamide side chain may undergo hydrolysis under acidic/basic conditions. Stability studies in pH 7.4 buffers (37°C) are advised to assess degradation pathways.
Advanced Research Questions
Q. How can computational methods optimize the reaction design for this compound?
- Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy barriers for key steps like cyclization or amidation. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by predicting optimal conditions (e.g., solvent, catalyst) .
- Transition state analysis : Identify intermediates using Gaussian 16 or ORCA software to refine synthetic protocols.
Q. How should researchers address contradictory data in spectroscopic characterization?
- Comparative analysis : Cross-validate results with multiple techniques (e.g., XRD vs. NMR) and reference datasets. For example, discrepancies in carbonyl peak positions may arise from solvent effects or polymorphism .
- Advanced NMR : Employ 2D experiments (HSQC, HMBC) to resolve overlapping signals in aromatic regions.
Q. What methodologies improve solubility and bioavailability for in vitro studies?
Q. How can the environmental stability and degradation products of this compound be assessed?
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in related analogs?
- Systematic substitution : Modify the 4-methylbenzoyl group (e.g., electron-withdrawing/-donating substituents) and evaluate biological activity (e.g., enzyme inhibition assays).
- Molecular docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
